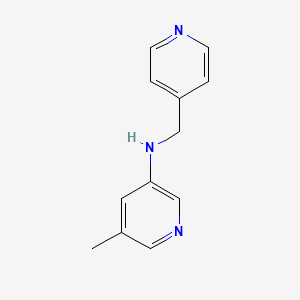

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

Overview

Description

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Molecular Structure Analysis

The molecular structure of 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has been studied using classical molecular simulation methods . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .Scientific Research Applications

Pincer-Type Tricationic Compound Synthesis

- Scientific Field : Chemical Crystallography

- Application Summary : The compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type tricationic compound, was synthesized and its structure and spectroscopic characteristics were described .

- Methods of Application : The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

- Results or Outcomes : The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Non-Linear Optics

- Scientific Field : Optical Signal Processing

- Application Summary : Compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have been used in non-linear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

- Methods of Application : These materials are used in non-linear optics due to their push-pull chromophores containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .

- Results or Outcomes : The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

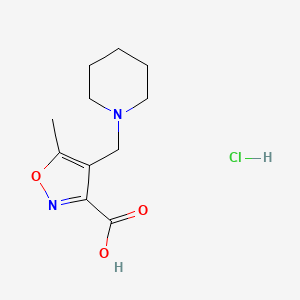

Leukemia Treatment

- Scientific Field : Medical Oncology

- Application Summary : Imatinib, a compound structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia .

- Methods of Application : Imatinib specifically inhibits the activity of tyrosine kinases .

- Results or Outcomes : Imatinib has been effective in the treatment of leukemia .

Anticancer Activity

- Scientific Field : Pharmacology

- Application Summary : Some compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have shown excellent antiproliferative activity against certain cell lines .

- Methods of Application : These compounds were tested for their cytotoxic activities against various cell lines .

- Results or Outcomes : Most of the target compounds exhibited excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Nonlinear Optical Materials

- Scientific Field : Optical Signal Processing

- Application Summary : Compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have been used in nonlinear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

- Methods of Application : These materials are used in nonlinear optics due to their push-pull chromophores containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .

- Results or Outcomes : The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Leukemia Treatment

- Scientific Field : Medical Oncology

- Application Summary : Imatinib, a compound structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia .

- Methods of Application : Imatinib specifically inhibits the activity of tyrosine kinases .

- Results or Outcomes : Imatinib has been effective in the treatment of leukemia .

Anticancer Activity

- Scientific Field : Pharmacology

- Application Summary : Some compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have shown excellent antiproliferative activity against certain cell lines .

- Methods of Application : These compounds were tested for their cytotoxic activities against various cell lines .

- Results or Outcomes : Most of the target compounds exhibited excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Future Directions

properties

IUPAC Name |

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-6-12(9-14-7-10)15-8-11-2-4-13-5-3-11/h2-7,9,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIRWILOFLBVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine | |

CAS RN |

1592679-07-6 | |

| Record name | 5-methyl-N-[(pyridin-4-yl)methyl]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)

![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)

![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)